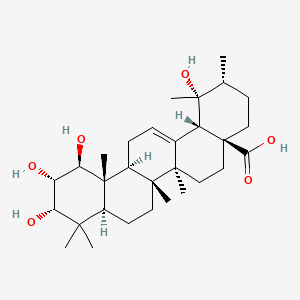
1-Butoxy-2,3-difluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-2,3-difluoro-4-methylbenzene is an organic compound characterized by the presence of a benzene ring substituted with butoxy, difluoro, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-2,3-difluoro-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorotoluene and butanol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the fluorine atoms on the benzene ring with butoxy groups. This is usually achieved under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butoxy-2,3-difluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
1-Butoxy-2,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism by which 1-Butoxy-2,3-difluoro-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to altered biochemical pathways. The butoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
Uniqueness: 1-Butoxy-2,3-difluoro-4-methylbenzene is unique due to the specific combination of butoxy, difluoro, and methyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H14F2O |
|---|---|
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
1-butoxy-2,3-difluoro-4-methylbenzene |
InChI |
InChI=1S/C11H14F2O/c1-3-4-7-14-9-6-5-8(2)10(12)11(9)13/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
RESJLPWXGANVEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C(=C(C=C1)C)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



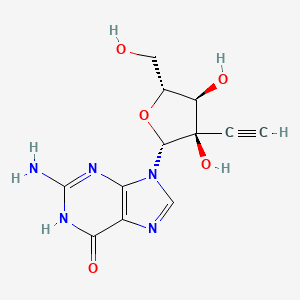


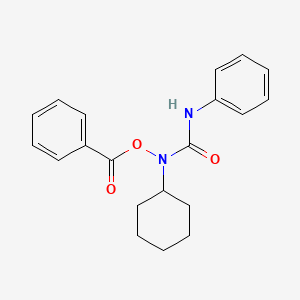

![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)

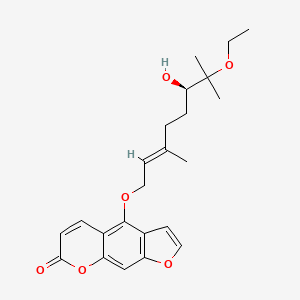
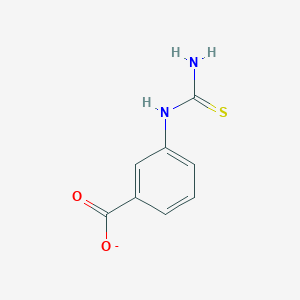


![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
